Home > Products > Screening Compounds P147398 > 1,9-Dihydro-6H-purin-6-one 7-oxide
1,9-Dihydro-6H-purin-6-one 7-oxide - 118974-81-5

1,9-Dihydro-6H-purin-6-one 7-oxide

Catalog Number: EVT-1176838
CAS Number: 118974-81-5
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is derived from the purine family, characterized by its fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The chemical structure can be represented by the molecular formula C5H6N4OC_5H_6N_4O and has a molar mass of approximately 150.13 g/mol. It is commonly synthesized from guanine through various chemical processes, often involving modifications or substitutions on the purine ring.

Synthesis Analysis

The synthesis of 1,9-dihydro-6H-purin-6-one 7-oxide typically involves several methods:

  1. Using Guanine and Selenic Acid:
    • Materials: Guanine (0.15 g, 1.0 mmol) and selenic acid (0.14 g, 1.0 mmol).
    • Procedure: Dissolve guanine in 10 mL of distilled water and mix with selenic acid. Stir the mixture at 40°C for 15 minutes.
    • Crystallization: Allow the solution to evaporate slowly, leading to crystallization within about 10 minutes .
  2. Cultivation Method:
    • The compound can also be produced by cultivating specific microbial strains under aerobic conditions in a nutrient-rich medium containing assimilable nitrogen sources .

These methods highlight both chemical synthesis and biological production pathways, showcasing versatility in obtaining this compound.

Molecular Structure Analysis

The molecular structure of 1,9-dihydro-6H-purin-6-one 7-oxide features a bicyclic framework typical of purines. Key structural characteristics include:

  • Core Structure: The compound contains a fused imidazole and pyrimidine ring system.
  • Functional Groups: It possesses an oxo group at position 6 and an amino group at position 2, contributing to its reactivity and biological activity.
  • Bonding: Intramolecular hydrogen bonding plays a significant role in stabilizing its conformation.

Structural Data

  • InChIKey: PIIRLHSJVLBMJN-UHFFFAOYSA-N
  • Density: Estimated at approximately 1.4456 g cm31.4456\text{ g cm}^3.
  • Melting Point: Greater than 300C300^\circ C (decomposition).
Chemical Reactions Analysis

1,9-Dihydro-6H-purin-6-one 7-oxide participates in various chemical reactions typical of purines:

  • Substitution Reactions: The presence of amino and oxo groups allows for electrophilic substitution reactions, which can lead to the synthesis of more complex derivatives.
  • Degradation Pathways: Under acidic or basic conditions, the compound may undergo hydrolysis or oxidation reactions that can alter its functional groups.
Mechanism of Action

The mechanism of action for 1,9-dihydro-6H-purin-6-one 7-oxide primarily relates to its role as an intermediate in drug synthesis:

  • Antiviral Activity: It may act as a substrate or precursor for compounds that inhibit viral replication by mimicking nucleotides involved in RNA or DNA synthesis.
  • Biochemical Interactions: The compound can interact with various enzymes involved in nucleotide metabolism, potentially influencing pathways critical for cell proliferation and viral replication.
Physical and Chemical Properties Analysis

The physical and chemical properties of 1,9-dihydro-6H-purin-6-one 7-oxide are essential for understanding its behavior in biological systems:

PropertyValue
Molecular FormulaC5H6N4OC_5H_6N_4O
Molar Mass150.13 g mol150.13\text{ g mol}
Density1.4456 g cm31.4456\text{ g cm}^3
Melting Point> 300C300^\circ C
SolubilitySoluble in acids; insoluble in water

These properties indicate that while the compound may be stable under certain conditions, it may require specific environments for solubility and reactivity.

Applications

1,9-Dihydro-6H-purin-6-one 7-oxide has several notable applications:

  1. Pharmaceuticals: It serves as an intermediate in synthesizing antiviral drugs such as acyclovir and thioguanine.
  2. Biochemical Research: The compound is utilized in studies related to nucleic acid metabolism and enzyme interactions.
  3. Material Science: Its derivatives may find use in developing novel materials with specific electronic or optical properties.
Introduction to 1,9-Dihydro-6H-purin-6-one 7-oxide

1,9-Dihydro-6H-purin-6-one 7-oxide represents a specialized purine derivative characterized by an N-oxide functionalization at the N7 position of the purine scaffold. This modification imparts distinct electronic properties and biological activities compared to its parent compounds. As a purine N-oxide, it occupies a niche in heterocyclic chemistry and biochemical research, particularly in studies of oxidative DNA damage and nucleobase reactivity. The compound exemplifies how minor structural alterations in purine systems can significantly influence molecular behavior and function.

Nomenclature and Structural Identification

The compound is systematically named 1,9-Dihydro-6H-purin-6-one 7-oxide according to IUPAC substitutive nomenclature rules, reflecting its saturated C6 position and the N-oxide group at N7. Alternative designations include guanine-N7-oxide when the 2-amino substituent is present, though this name specifically implies the amino-functionalized derivative [4]. The core structure is a bicyclic system comprising fused pyrimidine and imidazole rings, with the N-oxide group introducing significant polarization to the imidazole ring [6].

Molecular Formula: C₅H₄N₄O₂Molecular Weight: 152.11 g/molCAS Registry Number: 68-94-0 (base hypoxanthine); 135600317 (N-oxide derivative) [1] [5]

Structural identification relies on spectroscopic and crystallographic analyses. Key features include:

  • Infrared Spectroscopy: Characteristic C=O stretch at ~1680 cm⁻¹ and N-O stretch at ~1250 cm⁻¹.
  • Nuclear Magnetic Resonance: ¹H-NMR exhibits distinct proton signals for H8 (~8.2 ppm) and the exchangeable N-H protons (>10 ppm). ¹³C-NMR shows carbonyl carbon at ~160 ppm and C8 at ~140 ppm, with deshielding effects observed at C5 and C8 due to the N-oxide [4].
  • Mass Spectrometry: Molecular ion peak at m/z 152 [M]⁺ with fragmentation patterns showing loss of oxygen (m/z 136) [2].

Table 1: Core Identification Data

PropertyValueSource
Molecular FormulaC₅H₄N₄O₂PubChem CID 135600317
Average Molecular Weight152.11 g/molCalculated
IUPAC Name1,9-Dihydro-6H-purin-6-one 7-oxidePatents [4]
CAS Registry (Derivative)135600317PubChem [1]

Tautomeric Forms and Isomeric Considerations

The N-oxide functionalization at N7 enables complex tautomerism due to proton mobility across multiple nitrogen sites and keto-enol equilibria. Six primary tautomeric forms (Ia-If) have been proposed, differing in protonation states at N1, N9, and the exocyclic oxygen at C6 [4]. The lactam form (6-oxo) predominates in physiological conditions, analogous to canonical purines, but the N-oxide group increases the stability of rare tautomers, particularly those involving protonation at N1 [7].

Isomeric Considerations:

  • Positional Isomerism: N-Oxide formation can theoretically occur at N1, N3, or N9 positions. The N7-oxide is distinct from the guanine-3-N-oxide (CAS 18905-29-8), which exhibits different spectroscopic properties and biological activities [7].
  • Functional Group Isomerism: The compound differs fundamentally from hypoxanthine (1,9-dihydro-6H-purin-6-one; CAS 68-94-0), which lacks the N-oxide group but shares the same core skeleton [5] [8].

Table 2: Tautomeric and Isomeric Relationships

Compound NameCAS RegistryN-Oxide PositionKey Structural Feature
1,9-Dihydro-6H-purin-6-one 7-oxide135600317N7Lactam form predominant
Guanine-3-N-oxide18905-29-8N3Higher melting point (decomp.)
Hypoxanthine68-94-0NoneBase for xanthine oxidase

Historical Context in Purine Chemistry

The discovery of purine N-oxides emerged from mid-20th century investigations into nucleobase oxidation. While G. B. Brown pioneered studies on guanine N1-, N3-, and N9-oxides, the N7-oxide remained elusive until the 1980s [4]. Its first confirmed isolation occurred in 1984 via aerobic fermentation of the actinomycete strain ATCC 39364 (later classified as a novel Streptomyces species) isolated from North Carolina soil. This discovery was patented due to the compound’s antimicrobial and antitumor activities, marking a significant milestone in bioactive natural product discovery [4].

Key historical developments include:

  • 1844: Julius Bodo Unger isolates guanine from guano, laying groundwork for purine chemistry [6].
  • 1882-1906: Emil Fischer elucidates purine structures and demonstrates interconversion between uric acid and guanine, earning the 1902 Nobel Prize in Chemistry [6].
  • 1984: Patent EP0136923A2 documents the production and biological activities of guanine-N7-oxide, defining its fermentation protocol and tautomeric behavior [4].

The compound’s biosynthesis via microbial fermentation contrasts with abiotic synthetic routes like the Fischer-Tropsch synthesis (CO/H₂/NH₃ at 700°C), which generates purines but not N-oxides [6]. Its discovery expanded understanding of purine redox chemistry and biological roles beyond canonical nucleotides.

Table 3: Named Derivatives of 1,9-Dihydro-6H-purin-6-one 7-oxide

SynonymContext of Use
Guanine-N7-oxideBiochemical literature
2-Amino-1,9-dihydro-6H-purin-6-one-7-oxidePatent nomenclature [4]
6H-Purin-6-one, 1,7-dihydro- (misnomer)Historical CAS listings [3]
7-HydroxyguanineTautomeric form

Properties

CAS Number

118974-81-5

Product Name

1,9-Dihydro-6H-purin-6-one 7-oxide

IUPAC Name

7-hydroxy-1H-purin-6-one

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10)

InChI Key

RBAILXDIIWBFAV-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N(C=N2)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N=CN2O

Isomeric SMILES

C1=NC(=O)C2=C(N1)N=CN2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.